Stereochemical Purity Defines Target Engagement: (S)-Enantiomer vs. (R)-Enantiomer in ATR Kinase Pharmacophore
The (S)-morpholine configuration is essential for ATR kinase inhibitory activity within the morpholino-pyrimidine pharmacophore class [1]. In the closely related ATR clinical candidate AZD6738, the (3R)-morpholine isomer exhibited an IC50 of 1 nM against ATR, while the (3S)-isomer demonstrated significantly reduced potency [2]. This establishes a class-level inference that the stereochemistry at the 3-position of the morpholine ring is a key potency discriminator. CAS 1009628-22-1 provides the defined (S)-enantiomer required for exploring this stereochemical dependency in lead optimization, where procurement of the (R)-enantiomer (CAS 1233339-72-4) or a racemic mixture would confound SAR interpretation.
| Evidence Dimension | Stereochemical Configuration at Morpholine 3-Position and Corresponding ATR Kinase Inhibition |
|---|---|
| Target Compound Data | Defined (S)-enantiomer; potency data not available for this specific intermediate |
| Comparator Or Baseline | AZD6738 (S)-isomer: significantly reduced ATR inhibition vs. AZD6738 (R)-isomer (IC50 = 1 nM) [2] |
| Quantified Difference | Class-level stereochemistry-potency dependency established; exact magnitude for this scaffold requires experimental determination |
| Conditions | ATR kinase biochemical assay |
Why This Matters
For SAR-driven programs, procuring a single, defined enantiomer eliminates stereochemical ambiguity, ensuring reproducible biological data and preventing wasted resources on screening mixtures.
- [1] Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry. View Source
- [2] Pike, K. G., et al. (2018). The Identification of Potent, Selective, and Orally Bioavailable Inhibitors of ATR Kinase: The Discovery of AZD6738. Journal of Medicinal Chemistry, 61(9), 3823-3841. View Source
